4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride

Lipophilicity Drug Design ADME

Researchers sourcing chiral β-amino acids for peptide drug discovery often face inconsistent enantiopurity or limited solubility. This biphenyl-substituted β-homophenylalanine analog solves both issues. - Supplied as hydrochloride salt for enhanced aqueous solubility in enzymatic assays. - Available with certified (S)-enantiomer specifications ([a]D25 = -3.5 ± 2º, ≥99% HPLC) to support stereospecific synthesis. - Elevated LogP (~1.0-1.4 units vs. monophenyl analog) enables systematic exploration of lipophilic binding pockets in DPP-IV or NEP targets.

Molecular Formula C16H18ClNO2
Molecular Weight 291.77 g/mol
Cat. No. B12973646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride
Molecular FormulaC16H18ClNO2
Molecular Weight291.77 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)CC(CC(=O)O)N.Cl
InChIInChI=1S/C16H17NO2.ClH/c17-15(11-16(18)19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;/h1-9,15H,10-11,17H2,(H,18,19);1H
InChIKeyOBYYHHGRCZYCAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Biphenyl β-Amino Acid Building Block


4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride (C₁₆H₁₈ClNO₂, MW 291.78) is a non-proteinogenic β-amino acid derivative supplied as its hydrochloride salt. The compound features a biphenyl substituent at the 4-position of the butanoic acid backbone, classifying it as a 4-phenyl-β-homophenylalanine analog . It is predominantly utilized as a chiral building block in peptide synthesis, medicinal chemistry, and the development of DPP-IV inhibitors and other bioactive molecules . The hydrochloride salt form enhances aqueous solubility relative to the free base, facilitating its use in solution-phase synthesis and biochemical assays.

Building Block Type Non-proteinogenic β-amino acid hydrochloride
Key Substituent Biphenyl group at 4-position for lipophilic peptide design
Format Advantage Hydrochloride salt supports aqueous-phase synthesis and assays

Why Generic β-Homophenylalanine Substitution Fails


Substituting 4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride with simpler β-homophenylalanine derivatives (e.g., 3-amino-4-phenylbutanoic acid) or other aryl-substituted β-amino acids introduces substantial changes in physicochemical properties, binding interactions, and synthetic utility. The biphenyl group significantly increases lipophilicity (ΔLogP ≈ +1.0–1.4 vs. monophenyl analog) and alters steric bulk, affecting membrane permeability, target binding, and peptide secondary structure . Furthermore, the chiral integrity and enantiomeric purity of the (R)- or (S)-biphenyl derivative are critical for stereospecific applications, as improper enantiomeric configuration can abolish biological activity or produce opposite pharmacological effects . These factors preclude simple interchangeability without rigorous re-validation.

Lipophilicity shift
Biphenyl group substantially increases lipophilicity relative to monophenyl analogs; binding and permeability profiles may not transfer directly.
Enantiomeric configuration
Incorrect enantiomer or racemic mixture may abolish stereospecific activity; certified enantiopurity is critical for reliable chiral synthesis.

Quantitative Differentiation Evidence


Lipophilicity Comparison: Biphenyl vs. Monophenyl

The target compound exhibits a calculated LogP of 2.6981, indicating significantly higher lipophilicity compared to the unsubstituted 3-amino-4-phenylbutanoic acid (LogP 1.33–1.73) . This ~1.0–1.4 LogP unit increase, attributable to the biphenyl moiety, is expected to enhance membrane permeability, plasma protein binding, and blood-brain barrier penetration potential .

Lipophilicity
Reported
Target LogP 2.70 vs. Monophenyl LogP 1.33–1.73
Supports selection for hydrophobic target engagement
Computational prediction; experimental confirmation recommended
Lipophilicity Drug Design ADME

Enantiomeric Purity Specification

The (S)-enantiomer (also referred to as 4-Phenyl-D-β-homophenylalanine hydrochloride) is supplied with a certified optical rotation [a]D25 = -3.5 ± 2º (C=1 in MeOH) and purity ≥ 99% (HPLC) . This level of enantiomeric specification provides a clear quality benchmark not universally available for all β-amino acid analogs, where racemic or poorly defined mixtures may introduce variability in stereosensitive applications such as asymmetric catalysis or chiral drug synthesis.

Enantiomeric Purity
Specification review
[a]D25 = -3.5 ± 2° (C=1 in MeOH), ≥99% HPLC
Reduces stereochemical risk in chiral synthesis
Vendor specification; independent verification advised
Chiral Purity Stereospecific Synthesis Quality Control

TPSA Retention vs. Lipophilicity Gain

Despite the increase in lipophilicity, the biphenyl compound retains an identical calculated TPSA of 63.32 Ų compared to 3-amino-4-phenylbutanoic acid . This indicates that the hydrogen-bonding capacity remains unchanged while hydrophobic surface area is expanded, a property combination often desirable for optimizing oral bioavailability and CNS penetration without compromising solubility.

TPSA vs. Lipophilicity
Reported
TPSA 63.32 Ų unchanged vs. LogP increase ~1.0–1.4
Preserved H-bond capacity with enhanced membrane partitioning
Supports CNS/intracellular target design screening
Physicochemical Property Drug-Likeness Oral Bioavailability

Hydrochloride Salt Solubility Advantage

As a hydrochloride salt, 4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride is expected to exhibit significantly enhanced aqueous solubility compared to its free base (MW 255.31) . The free base form of the biphenyl-substituted β-amino acid has limited water solubility due to the hydrophobic biphenyl moiety. The hydrochloride salt form enables dissolution in aqueous buffers and polar solvents, facilitating peptide coupling reactions, enzymatic assays, and formulation studies without the need for co-solvents or pH adjustment.

Salt Solubility
Class-level
Hydrochloride salt expected to improve aqueous solubility vs. free base
Facilitates aqueous-phase coupling and assays
Quantitative solubility data not reported; class-level benefit
Solubility Formulation Experimental Convenience

Optimal Application Scenarios


Lipophilic Peptide Therapeutics for Intracellular Targets

The ~1.0–1.4 LogP unit increase over monophenyl β-homophenylalanine, combined with preserved TPSA (63.32 Ų), makes this building block particularly suited for designing peptide or peptidomimetic drug candidates that require enhanced passive membrane permeability . Researchers developing DPP-IV inhibitors, GPCR ligands, or CNS-penetrant peptides can leverage the biphenyl moiety to improve bioavailability without sacrificing hydrogen-bonding interactions, as demonstrated in β-homophenylalanine-based DPP-IV inhibitor optimization campaigns .

Stereospecific Synthesis with Certified Purity

For asymmetric synthesis of chiral drugs or catalysts, the (S)-enantiomer of this compound is supplied with certified optical rotation ([a]D25 = -3.5 ± 2º) and ≥ 99% HPLC purity . This specification supports procurement for GMP-like research environments where stereochemical integrity is critical, reducing the risk of diastereomer contamination in final products compared to sourcing undefined or racemic β-amino acid mixtures .

Aqueous-Phase Bioconjugation and Enzyme Assays

The hydrochloride salt form of 4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride is anticipated to provide enhanced aqueous solubility relative to the free base . This makes it suitable for direct use in aqueous bioconjugation reactions, enzymatic DPP-IV inhibition assays, or peptide ligation protocols where organic co-solvents are undesirable. Researchers can avoid additional solubilization steps that might denature proteins or interfere with assay readouts .

SAR Studies on Hydrophobic Pocket Occupancy

The biphenyl substituent provides a larger hydrophobic surface area compared to monoaryl or heteroaryl analogs, enabling systematic SAR exploration of lipophilic binding pockets in target proteins such as DPP-IV or NEP (neutral endopeptidase) . The quantitative LogP difference (~1.0–1.4 units higher than monophenyl analog) allows medicinal chemists to correlate incremental lipophilicity changes with binding affinity and selectivity improvements in a predictable manner .

Application
Selection Property
Validation Focus
Lipophilic peptide design
Increased LogP vs. monophenyl analog
Membrane permeability and target engagement assays
Stereospecific synthesis
Certified high enantiomeric purity
Chiral HPLC or optical rotation verification
Aqueous-phase bioconjugation
Hydrochloride salt solubility
Solubility testing in buffer without co-solvent
SAR on hydrophobic pockets
Biphenyl hydrophobic surface area
Binding affinity in lipophilic binding pockets
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